molecular formula C15H19N3O B4417536 2-(azepan-1-yl)-N-(2-cyanophenyl)acetamide

2-(azepan-1-yl)-N-(2-cyanophenyl)acetamide

Cat. No.: B4417536
M. Wt: 257.33 g/mol
InChI Key: KECKNTHVEZRYTD-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(2-cyanophenyl)acetamide is a chemical compound that belongs to the class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features an azepane ring, which is a seven-membered nitrogen-containing ring, and a cyanophenyl group, which is a benzene ring substituted with a cyano group (–CN).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(2-cyanophenyl)acetamide typically involves the reaction of 2-cyanophenylacetic acid with azepane in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-(2-cyanophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications include its use as a drug candidate or a precursor in drug synthesis.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(2-cyanophenyl)acetamide would depend on its specific interactions with molecular targets. Typically, amides can interact with enzymes, receptors, or other proteins, influencing biological pathways. The azepane ring and cyanophenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-piperidinyl)-N-(2-cyanophenyl)acetamide: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.

    2-(1-azepanyl)-N-(4-cyanophenyl)acetamide: Similar structure but with the cyano group in the para position on the phenyl ring.

Uniqueness

2-(azepan-1-yl)-N-(2-cyanophenyl)acetamide is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to compounds with other ring structures. The position of the cyano group on the phenyl ring also influences its reactivity and interactions.

Properties

IUPAC Name

2-(azepan-1-yl)-N-(2-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c16-11-13-7-3-4-8-14(13)17-15(19)12-18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10,12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECKNTHVEZRYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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